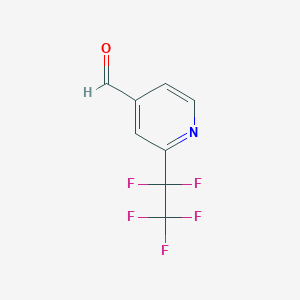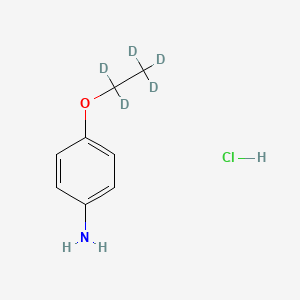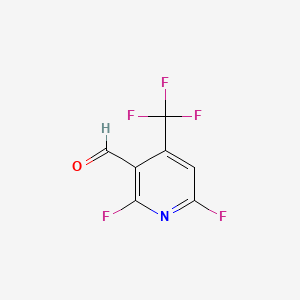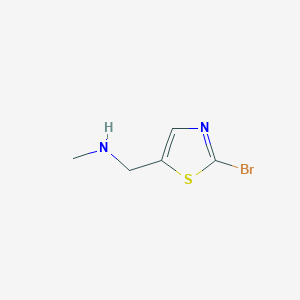
N-Acetyl-S-(2-carboxyethyl)-D-Cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-(2-carboxyethyl)-D-Cysteine is a modified amino acid derivative It is known for its role in various biochemical and pharmacological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Acetyl-S-(2-carboxyethyl)-D-Cysteine can be synthesized through several methods. One common approach involves the reaction of N-acetylcysteine with acrylonitrile, followed by hydrolysis to yield the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The final product is then purified using techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-S-(2-carboxyethyl)-D-Cysteine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds or sulfoxides.
Reduction: Reduction reactions can break disulfide bonds, yielding thiol groups.
Substitution: Nucleophilic substitution reactions can occur at the carboxyl or amino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Dithiothreitol, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.
Applications De Recherche Scientifique
N-Acetyl-S-(2-carboxyethyl)-D-Cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential antioxidant.
Medicine: Investigated for its therapeutic potential in treating conditions like oxidative stress and inflammation.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing.
Mécanisme D'action
The mechanism by which N-Acetyl-S-(2-carboxyethyl)-D-Cysteine exerts its effects involves its interaction with various molecular targets and pathways. It can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in detoxifying heavy metals from biological systems. Additionally, its antioxidant activity helps in neutralizing free radicals, thereby protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylcysteine: A precursor to N-Acetyl-S-(2-carboxyethyl)-D-Cysteine, known for its mucolytic and antioxidant properties.
S-Carboxymethyl-L-cysteine: Another modified cysteine derivative with similar applications in medicine and research.
Uniqueness
This compound stands out due to its specific structure, which imparts unique chemical and biological properties. Its ability to form stable complexes with metal ions and its potent antioxidant activity make it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H13NO5S |
|---|---|
Poids moléculaire |
235.26 g/mol |
Nom IUPAC |
(2S)-2-acetamido-3-(2-carboxyethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H13NO5S/c1-5(10)9-6(8(13)14)4-15-3-2-7(11)12/h6H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t6-/m1/s1 |
Clé InChI |
CLQPFBSYILTXKI-ZCFIWIBFSA-N |
SMILES isomérique |
CC(=O)N[C@H](CSCCC(=O)O)C(=O)O |
SMILES canonique |
CC(=O)NC(CSCCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-[(2,6-dichloro-3-pyridyl)amino]-2-oxo-ethyl]-4-fluoro-benzamide](/img/structure/B13432353.png)

![7-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-2-naphthalenesulfonic Acid](/img/structure/B13432362.png)








![[(2R,3S,4S,5R)-3,4-diacetyloxy-5-fluoro-6-hydroxyoxan-2-yl]methyl acetate](/img/structure/B13432403.png)
![N(iPr)2P(OCH2CH2CN)(-3)[Trt(-5)]2-deoxy-D-thrPenf(b)-thymin-1-yl](/img/structure/B13432413.png)
